molecular formula C11H11NO7 B1420374 Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate CAS No. 1096323-75-9

Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate

Cat. No.: B1420374
CAS No.: 1096323-75-9
M. Wt: 269.21 g/mol
InChI Key: XINSZEQRFPEALJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetate, which systematically describes the arrangement of functional groups within the molecular structure. The compound is identified by the Chemical Abstracts Service number 1096323-75-9, providing a unique identifier for chemical databases and regulatory purposes. Alternative nomenclature includes the systematic name (4-formyl-2-methoxy-5-nitrophenyl) acetate methyl ester, which emphasizes the ester linkage between the substituted phenyl ring and the acetate moiety.

The molecular formula C₁₁H₁₁NO₇ indicates the presence of eleven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and seven oxygen atoms, resulting in a molecular weight of 269.21 grams per mole. This formula reflects the complexity of the molecular structure, incorporating multiple oxygen-containing functional groups that significantly influence the compound's physicochemical properties. The structural components include a phenoxy ring system substituted with formyl (-CHO), methoxy (-OCH₃), and nitro (-NO₂) groups, connected through an ether linkage to an acetate ester functionality.

Table 1: Molecular Identifiers and Basic Properties

Property Value Source
IUPAC Name methyl 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetate
CAS Number 1096323-75-9
Molecular Formula C₁₁H₁₁NO₇
Molecular Weight 269.21 g/mol
SMILES Notation COC(COc1cc(N+=O)c(C=O)cc1OC)=O

The canonical Simplified Molecular Input Line Entry System notation COC(COc1cc(N+=O)c(C=O)cc1OC)=O provides a linear representation of the molecular structure, facilitating computational analysis and database searches. This notation systematically encodes the connectivity between atoms, including the aromatic ring system, the ether linkage, and the ester functionality. The International Chemical Identifier string InChI=1S/C11H11NO7/c1-17-8-2-6(4-12)7(11(15)16)3-9(8)18-5-10(13)14/h2-4H,5H2,1-2H3 offers an alternative standardized representation that ensures consistent identification across different chemical information systems.

Crystallographic Structure Determination

Crystallographic analysis of related nitrophenyl compounds provides valuable insights into the solid-state structure and intermolecular interactions of methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate. Studies on structurally similar compounds, including 6-formyl-2-methoxy-3-nitrophenyl 4-toluenesulfonate, reveal important crystallographic parameters that can be extrapolated to understand the target compound's crystal structure. The crystal structure determination of the toluenesulfonate derivative shows triclinic crystal system with space group P1̄, indicating a low-symmetry arrangement typical of substituted aromatic compounds with multiple functional groups.

The interplanar angle between aromatic rings in related structures ranges from 18.70° to 26.04°, suggesting significant molecular twisting due to steric interactions between substituent groups. In the case of 4-[(E)-(3-Chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenyl acetate, crystallographic analysis reveals that the nitro, methoxy, and acetyl groups are oriented at angles of 80.70°, 35.2°, and 72.35° respectively to the benzene ring plane, indicating substantial out-of-plane distortion. These findings suggest that this compound likely exhibits similar structural features with significant deviation from planarity.

Table 2: Crystallographic Parameters of Related Compounds

Compound Crystal System Space Group Interplanar Angle Temperature (K)
6-Formyl-2-methoxy-3-nitrophenyl toluenesulfonate Triclinic P1̄ 26.04(3)° 298
4-[(E)-(3-Chloro-4-methylphenyl)iminomethyl] derivative Triclinic P1̄ 18.70(12)° 296

The crystal structures of these related compounds are stabilized by weak intermolecular interactions, primarily carbon-hydrogen to oxygen hydrogen bonding contacts. These non-covalent interactions play a crucial role in determining the solid-state packing arrangement and overall crystal stability. The presence of multiple electron-withdrawing groups, including the nitro and formyl substituents, creates regions of partial positive and negative charge that facilitate these intermolecular interactions. Unit cell parameters for similar compounds typically show dimensions in the range of 7-17 Ångströms, with cell volumes between 800-850 cubic Ångströms, reflecting the moderate molecular size and efficient packing arrangements.

Electronic Structure and Molecular Orbital Configuration

The electronic structure of this compound is characterized by the presence of multiple conjugated systems and electron-withdrawing substituents that significantly influence the molecular orbital configuration. The aromatic phenyl ring system provides a foundation of delocalized π-electrons, while the formyl, nitro, and methoxy substituents introduce both electron-donating and electron-withdrawing effects that alter the electronic distribution throughout the molecule. The nitro group, being a strong electron-withdrawing substituent, significantly affects the electron density distribution within the aromatic ring, creating regions of reduced electron density particularly at the ortho and para positions relative to the nitro substitution.

The molecular orbital configuration involves the interaction of atomic orbitals from carbon, oxygen, and nitrogen atoms to form bonding and antibonding molecular orbitals. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are influenced by the electronic effects of the substituent groups, with the electron-withdrawing nitro group lowering both orbital energies compared to unsubstituted phenoxyacetate compounds. The presence of the methoxy group introduces electron-donating resonance effects that partially counteract the electron-withdrawing influence of the nitro group, creating a complex electronic environment with regions of varying electron density.

Table 3: Electronic Effects of Functional Groups

Functional Group Electronic Effect Impact on π-System
Nitro (-NO₂) Strong electron-withdrawing Decreases electron density
Formyl (-CHO) Moderate electron-withdrawing Conjugates with aromatic system
Methoxy (-OCH₃) Electron-donating (resonance) Increases electron density
Acetate ester Weak electron-withdrawing Minimal direct aromatic interaction

The conjugated system extends from the aromatic ring through the formyl group, creating an extended π-electron network that influences the compound's optical and electronic properties. The molecular orbital overlap between the carbonyl π-system of the formyl group and the aromatic π-system results in stabilization of the overall electronic configuration through resonance delocalization. This extended conjugation affects the compound's absorption characteristics and reactivity patterns, particularly in electrophilic and nucleophilic substitution reactions. The ester functionality, while not directly conjugated with the aromatic system, contributes to the overall electronic structure through inductive effects transmitted through the ether linkage.

Conformational Analysis Through Computational Modeling

Computational modeling studies of this compound reveal multiple stable conformational arrangements arising from rotation around single bonds, particularly the ether linkage connecting the aromatic ring to the acetate moiety. Molecular mechanics calculations indicate that the most stable conformations minimize steric interactions between the bulky substituent groups while maintaining favorable electronic interactions. The acetate side chain can adopt various orientations relative to the aromatic plane, with energy barriers for rotation typically ranging from 2-8 kilocalories per mole depending on the specific dihedral angles involved.

The predicted collision cross section values for different ionic forms of the compound provide insights into the three-dimensional molecular shape and size in gas-phase conditions. For the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 256.04518, the predicted collision cross section is 148.7 Ų, while the sodium adduct [M+Na]⁺ at 278.02712 shows a larger value of 156.4 Ų, reflecting the increased molecular volume upon sodium coordination. These values are consistent with the molecular dimensions expected for a substituted phenoxyacetate compound with multiple functional groups extending from the aromatic core.

Table 4: Predicted Collision Cross Section Values

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 256.04518 148.7
[M+Na]⁺ 278.02712 156.4
[M-H]⁻ 254.03062 151.7
[M+NH₄]⁺ 273.07172 164.2

Density functional theory calculations suggest that the preferred conformations involve the methoxy group oriented to minimize steric clashes with the adjacent nitro substituent, while the formyl group maintains coplanarity with the aromatic ring to maximize conjugative stabilization. The acetate ester chain typically adopts extended conformations that position the carbonyl oxygen away from the electron-deficient regions of the aromatic system. Energy minimization studies indicate that conformational flexibility is primarily localized around the ether linkage and the acetate side chain, while the substituted aromatic ring maintains a relatively rigid planar geometry. These computational findings are consistent with experimental observations from nuclear magnetic resonance spectroscopy studies of related compounds, which show restricted rotation around certain bonds due to steric and electronic factors.

Properties

IUPAC Name

methyl 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO7/c1-17-9-3-7(5-13)8(12(15)16)4-10(9)19-6-11(14)18-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINSZEQRFPEALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate

One common approach involves the nitration of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate. This process typically uses nitric acid as the nitrating agent, often in combination with acetic acid to facilitate the reaction.

Nitration Reaction Conditions:

  • Reagents: Fuming nitric acid, acetic acid.
  • Temperature: Often conducted at low temperatures, around -40°C to prevent unwanted side reactions.
  • Solvent: Acetic acid is commonly used as a solvent due to its ability to stabilize the nitronium ion, enhancing the nitration efficiency.

Synthesis from Vanillin Derivatives

Another method involves starting with vanillin derivatives, such as 4-formyl-2-methoxyphenol, which can be converted into the desired compound through a series of reactions including alkylation and nitration.

Synthetic Route:

  • Alkylation: Vanillin reacts with methyl bromoacetate in the presence of a base like potassium carbonate to form Methyl 2-(4-formyl-2-methoxyphenoxy)acetate.
  • Nitration: The resulting compound undergoes nitration as described above.

Reaction Conditions and Optimization

Optimizing reaction conditions is crucial for achieving high yields and purity. Key factors include temperature, solvent choice, and the molar ratio of reactants.

Temperature Control

  • Nitration: Conducted at low temperatures to control the reaction rate and minimize side products.
  • Alkylation: Typically performed at ambient temperatures or slightly elevated temperatures.

Solvent Selection

  • Nitration: Acetic acid is preferred due to its stabilizing effect on the nitronium ion.
  • Alkylation: Solvents like DMF or acetone are used for their ability to dissolve reactants and facilitate nucleophilic substitution.

Molar Ratios

  • Nitration: The ratio of nitric acid to the starting material is critical; typically, a higher ratio of nitric acid is used to ensure complete nitration.
  • Alkylation: The base to reactant ratio is optimized to promote efficient nucleophilic substitution.

Research Findings and Applications

Recent studies have highlighted the potential bioactivity of compounds similar to this compound, particularly in terms of antibacterial properties and enzyme interactions. The nitro group in these compounds can significantly enhance their bioactivity, making them candidates for further pharmaceutical research.

Bioactivity Studies

Compound Name Structure Features Unique Aspects
This compound Contains a nitro group enhancing potential bioactivity Nitro substitution may alter pharmacological effects
Ethyl 2-(4-formyl-2-methoxyphenoxy)acetate Similar phenoxy structure but with an ethyl group Different ester functionality affects reactivity
Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate Longer alkyl chain in the ester group Different solubility and reactivity profile

Chemical Reactions Analysis

Types of Reactions: Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: 4-formyl-2-methoxy-5-nitrobenzoic acid.

    Reduction: Methyl (4-formyl-2-methoxy-5-aminophenoxy)acetate.

    Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving formyl, methoxy, and nitro groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, functional groups, or ester chain length, leading to distinct chemical behaviors:

Compound Name (CAS) Substituent Positions Functional Groups Similarity Score Key Differences vs. Target Compound
Methyl 2-(4-methoxy-3-nitrophenyl)acetate (34837-88-2) 4-OMe, 3-NO₂ Methoxy, nitro 0.90 Lacks formyl group; nitro at position 3
2-(3-Methoxy-4-nitrophenyl)acetic acid (5803-22-5) 3-OMe, 4-NO₂ Methoxy, nitro, carboxylic acid 0.91 Acid form; nitro at position 4
Methyl 3-formyl-2-nitrobenzoate (138229-59-1) 3-CHO, 2-NO₂ Formyl, nitro N/A Formyl and nitro on benzoate core
Methyl 4-(4-formyl-2-methoxy-5-nitrophenoxy)-butanoate (N/A) 4-CHO, 2-OMe, 5-NO₂ Formyl, methoxy, nitro N/A Butanoate ester chain instead of acetate

Key Observations :

  • The formyl group in the target compound enables unique reactivity (e.g., reductive amination, Schiff base formation) absent in analogs like 34837-88-2 .
  • Substitution patterns influence electronic properties: Nitro at position 5 (target) vs. 3 (34837-88-2) alters resonance effects and electrophilicity .

Reactivity Comparison :

  • Nitro group reduction (e.g., to amine) is common across analogs but yields distinct intermediates depending on substituent positions .

Physicochemical Properties

Property Target Compound Methyl 3-formyl-2-nitrobenzoate (138229-59-1) 2-(3-Methoxy-4-nitrophenyl)acetic acid (5803-22-5)
Molecular Weight ~269.21 g/mol 225.16 g/mol 241.18 g/mol
Purity (Commercial) 98% 98% Not specified
Boiling Point Not reported Not reported Not reported
Solubility Likely polar aprotic Moderate in DCM, DMSO High in polar solvents (carboxylic acid)

Insights :

  • The carboxylic acid analog (5803-22-5) exhibits higher solubility in aqueous media due to its acidic proton, unlike the esterified target compound .
  • Longer ester chains (e.g., butanoate in ) increase lipophilicity, impacting biological membrane permeability.

Comparison :

  • All nitroaromatics pose respiratory and dermal hazards, but the presence of formyl groups may exacerbate reactivity (e.g., aldehyde toxicity) .

Biological Activity

Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate is a compound of significant interest due to its unique chemical structure, which includes a nitro group that enhances its biological activity. This article explores the biological properties of this compound, focusing on its antimicrobial, antioxidant, and potential therapeutic effects.

Chemical Structure and Properties

The compound features several functional groups that contribute to its reactivity and biological interactions:

  • Formyl Group : This group can participate in nucleophilic reactions, potentially forming covalent bonds with biomolecules.
  • Methoxy Group : Known to influence solubility and biological activity.
  • Nitro Group : Enhances the compound's potential for redox reactions and may alter pharmacological properties.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. The presence of the nitro group is believed to play a crucial role in enhancing its bioactivity.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Staphylococcus aureus0.0048 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

Research indicates that the compound exhibits strong inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans . The structure-activity relationship (SAR) studies suggest that modifications to the nitro and methoxy groups can further enhance antimicrobial potency .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has demonstrated antioxidant capabilities. Preliminary studies indicate that it can scavenge free radicals, which is essential for protecting cells from oxidative stress. This property is attributed to the electron-donating ability of the methoxy group and the overall structure of the molecule .

The biological activity of this compound is largely dependent on its interaction with various biological macromolecules:

  • Enzyme Inhibition : The formyl group may form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
  • Redox Reactions : The nitro group can participate in redox processes, influencing cellular signaling pathways and metabolic processes .
  • Binding Interactions : Studies suggest that this compound may bind effectively to certain proteins or enzymes, which could lead to altered cellular functions and therapeutic effects .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • A study conducted by Sharma et al. highlighted its effectiveness against various bacterial strains, noting significant antibacterial activity with MIC values comparable to established antibiotics .
  • Another research effort focused on its antioxidant properties, demonstrating a notable ability to reduce oxidative stress in vitro .

Q & A

Q. What are the established synthetic methodologies for preparing Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate?

The compound is synthesized via nucleophilic aromatic substitution. A typical protocol involves reacting 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. The phenolic oxygen attacks the bromoester to form the ether linkage, followed by purification via column chromatography or recrystallization. This method is adapted from procedures used for analogous phenoxyacetate esters .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Identifies methoxy (δ ~3.8–4.0 ppm), formyl (δ ~9.8–10.0 ppm), and nitro-substituted aromatic protons.
  • IR Spectroscopy : Confirms carbonyl (ester: ~1740 cm⁻¹, formyl: ~1700 cm⁻¹) and nitro (~1520, 1350 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolves ambiguities in solid-state conformation using programs like SHELX for refinement .

Q. What precautions are necessary when handling this compound?

Due to its nitro and formyl groups:

  • Thermal Stability : Avoid temperatures >100°C to prevent decomposition.
  • Reactivity : Store in anhydrous conditions to minimize hydrolysis of the ester or formyl group.
  • Safety : Use nitrile gloves, safety goggles, and work in a fume hood. Follow protocols for nitroaromatics .

Q. How is the compound purified after synthesis?

Common methods:

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients.
  • Recrystallization : Ethanol/water or dichloromethane/hexane mixtures exploit solubility differences .

Q. What are its typical applications in organic synthesis?

  • Schiff Base Formation : The formyl group reacts with amines for coordination chemistry.
  • Ester Hydrolysis : Converts to carboxylic acids for further coupling.
  • Nucleophilic Substitution : Nitro groups activate the ring for displacement reactions .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and stability during synthesis?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) models reaction pathways, activation energies, and electronic effects. For example, nitro groups increase electrophilicity, directing nitration regioselectivity. DFT also predicts spectroscopic data to validate experimental results .

Q. How to resolve contradictions in spectral data for derivatives?

Use a multi-technique approach:

  • X-ray Diffraction : Definitive structural assignment via SHELX-based refinement .
  • DFT-Simulated Spectra : Compare experimental NMR/IR with quantum chemical models (e.g., Gaussian) to identify misassignments .

Q. What strategies optimize nitration regioselectivity in precursors?

  • Directed Metallation : Methoxy groups guide nitration to the para position.
  • Acid Modulation : Use HNO₃/H₂SO₄ at 0–5°C for kinetic control.
  • Protection/Deprotection : Temporarily mask reactive sites (e.g., formyl as acetal) .

Q. How do solvent effects influence reaction kinetics?

Polar aprotic solvents (DMF, DMSO) stabilize transition states via dipole interactions, accelerating reactions. Protic solvents (ethanol) slow kinetics by solvating nucleophiles. Solubility of intermediates is critical in solvent selection .

Q. What mechanistic insights guide biological activity enhancement?

Structure-activity relationship (SAR) studies focus on:

  • Electron-Withdrawing Groups : Nitro/formyl groups enhance electrophilicity for target interactions.
  • Steric Effects : Methoxy/phenoxy groups modulate binding pocket access.
  • Metabolic Stability : Optimize ester groups (e.g., to amides) for in vivo stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate
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Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate

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